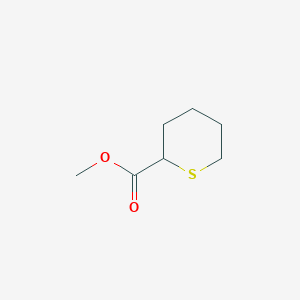

Methyl thiane-2-carboxylate

Description

Contextual Significance of Thiane-Based Heterocycles

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to medicinal chemistry. openmedicinalchemistryjournal.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. mdpi.com The inclusion of heteroatoms like sulfur, nitrogen, or oxygen can significantly alter a molecule's physicochemical properties, such as solubility and metabolism, and enhance its interaction with biological targets. nih.gov

Within this broad category, sulfur-containing heterocycles represent a particularly important class in the development of therapeutic agents. openmedicinalchemistryjournal.com The thiane (B73995) ring, a saturated six-membered ring with one sulfur atom, is a key structural motif. ontosight.ai Thiane and its derivatives, known as thiazines, are recognized for their broad spectrum of biological activities and are integral to the structure of various natural products and synthetic pharmaceuticals. ontosight.aiopenmedicinalchemistryjournal.comresearchgate.net The structural flexibility of the thiane ring system and its capacity to interact with various enzymes and proteins have made it a privileged scaffold in drug discovery. mdpi.comontosight.ai Researchers have successfully developed thiane-based compounds with potential applications as antimicrobial, antifungal, anticancer, anti-inflammatory, and antihypertensive agents. nih.govontosight.aiopenmedicinalchemistryjournal.com The continued exploration of thiane-based structures is driven by the quest for novel and more effective therapeutic leads. nih.gov

Research Landscape of Methyl Thiane-2-carboxylate and Analogues

This compound, systematically known as methyl tetrahydro-2H-thiopyran-2-carboxylate, serves as a key building block in the synthesis of novel chemical entities. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | methyl tetrahydro-2H-thiopyran-2-carboxylate | |

| Molecular Formula | C₇H₁₂O₂S | uni.lu |

| Molecular Weight | 160.24 g/mol | |

| CAS Number | 70759-78-3 | |

| InChIKey | GCUGAIGMXRQPQP-UHFFFAOYSA-N | uni.lu |

The primary role of this compound in the current research landscape is as a synthetic precursor. One notable application is in the synthesis of Thiane-2-carbonitrile. This derivative is generated through chemical reactions involving this compound and is being investigated for its own potential biological activities, including antimicrobial and anticancer properties.

Research has also extended to the synthesis and investigation of various analogues, where the core thiane-carboxylate structure is modified to explore new chemical space and potential functions. These studies highlight the versatility of the thiane scaffold in generating diverse molecular architectures.

| Research Area | Analogue/Derivative | Research Finding | Source |

| Synthetic Chemistry | Thiane-2-carbonitrile | Synthesized from this compound; serves as a building block for more complex molecules and is investigated for antimicrobial and anticancer properties. | |

| Photoredox Catalysis | Dithiane-2-carboxylate | A related structure used in photocatalytic Michael reactions, demonstrating the reactivity of the carboxylate-substituted sulfur heterocycle in forming carbon-carbon bonds. | researchgate.net |

| Medicinal Chemistry | Methyl 4-aminothiane-2-carboxylate hydrochloride | A specific, functionalized analogue synthesized for further chemical exploration. | sigmaaldrich.com |

| Functionalized Analogues | Methyl 4-(2-hydroxypropan-2-yl)thiane-4-carboxylate | A synthesized derivative indicating research into more complex substitutions on the thiane ring. | chemsrc.com |

| Enantioselective Synthesis | Allyl-1,1-dioxo-thiane-2-carboxylate | A thiane derivative used as a substrate in palladium-catalyzed reactions to create enantioenriched α-difunctionalized sulfones, an important class of chiral molecules. | semanticscholar.org |

This body of research underscores the utility of this compound and its structural framework as a foundational element for creating a wide array of functionalized molecules. The investigations into its analogues, from simple precursors to complex chiral sulfones, reflect a dynamic and evolving field of study focused on leveraging the unique properties of thiane-based heterocycles.

Structure

3D Structure

Properties

IUPAC Name |

methyl thiane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUGAIGMXRQPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl Thiane 2 Carboxylate and Analogous Systems

Classical Esterification Approaches

Direct esterification of thiane-2-carboxylic acid with methanol (B129727) represents a fundamental approach to obtaining methyl thiane-2-carboxylate. This acid-catalyzed reaction, known as Fischer esterification, is a reversible process where the carboxylic acid and alcohol are heated in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride gas. chemguide.co.uk The equilibrium is typically driven towards the ester product by removing water as it is formed or by using an excess of the alcohol. chemguide.co.uk

While effective for many substrates, Fischer esterification has limitations. The reaction conditions, involving elevated temperatures and strong acids, may not be suitable for molecules with sensitive functional groups. chemistrysteps.com For instance, tertiary alcohols are prone to dehydration under these conditions. chemistrysteps.com

A milder alternative for esterification involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This method allows the reaction to proceed at room temperature under non-acidic conditions, making it compatible with a wider range of functional groups. orgsyn.org The reaction of a carboxylic acid with an alcohol in the presence of DCC and a catalytic amount of DMAP generally provides good yields of the corresponding ester. organic-chemistry.org

Functional Group Interconversions of Carboxylic Acid Precursors

An alternative to direct esterification is a two-step process involving the initial conversion of the carboxylic acid to a more reactive derivative, followed by reaction with an alcohol. This is a common strategy in organic synthesis to achieve higher yields and milder reaction conditions. chemistrysteps.com

Conversion to Acyl Halides (e.g., via Thionyl Chloride)

Thiane-2-carboxylic acid can be converted into its more reactive acyl chloride derivative, thiane-2-carbonyl chloride. This transformation is commonly achieved using reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus halides like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). chemistrysteps.comchemguide.co.ukmasterorganicchemistry.com

The reaction with thionyl chloride is particularly common. chemguide.co.uk It proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The subsequent nucleophilic attack by the chloride ion, also generated in the reaction, leads to the formation of the acyl chloride along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.ukchemistrysteps.com The ease of removing these gaseous byproducts simplifies the purification of the resulting acyl chloride. chemguide.co.uk Using a base like pyridine (B92270) is sometimes necessary to neutralize the HCl produced. libretexts.org

| Reagent | Conditions | Products | Notes |

| Thionyl chloride (SOCl₂) | Often neat or in an inert solvent | Acyl chloride, SO₂, HCl | Byproducts are gases, simplifying workup. chemguide.co.uk |

| Oxalyl chloride ((COCl)₂) | With catalytic DMF in a solvent like DCM | Acyl chloride, CO, CO₂, HCl | Milder conditions, suitable for acid-sensitive substrates. |

| Phosphorus pentachloride (PCl₅) | Cold reaction | Acyl chloride, POCl₃, HCl | Solid reagent, reaction produces steamy fumes. chemguide.co.uk |

| Phosphorus trichloride (PCl₃) | - | Acyl chloride, H₃PO₃ | Less vigorous than PCl₅. chemguide.co.uk |

Subsequent Esterification Reactions

Once the acyl chloride is formed, it can readily react with an alcohol, such as methanol, to produce the corresponding ester. libretexts.org This reaction is typically rapid and irreversible, proceeding vigorously at room temperature. chemguide.co.uklibretexts.org The high reactivity of the acyl chloride towards nucleophiles like alcohols makes this a highly efficient method for ester synthesis. The reaction is often carried out in the presence of a base, such as pyridine, to scavenge the hydrogen chloride that is formed as a byproduct. libretexts.org

Cyclization Strategies for Thiane (B73995) Ring Formation

Ring-Closing Reactions Involving Sulfur-Containing Precursors

The formation of the thiane ring can be accomplished through intramolecular cyclization of an appropriate acyclic precursor containing a sulfur atom. A common method involves the reaction of a 1,5-dihaloalkane with a sulfur nucleophile like sodium sulfide (B99878). chemicalbook.com For instance, heating a 1,5-dibromopentane (B145557) derivative with sodium sulfide nonahydrate can yield the corresponding thiane. chemicalbook.com

Another powerful technique for forming cyclic structures is Ring-Closing Metathesis (RCM). wikipedia.orgorganic-chemistry.org RCM utilizes transition metal catalysts, such as Grubbs' catalysts, to form cyclic alkenes from diene precursors. organic-chemistry.orgmedwinpublishers.com This method is known for its tolerance of various functional groups and its ability to form rings of different sizes, including five- and six-membered rings. wikipedia.orgnih.gov An appropriately substituted diene containing a sulfur atom could undergo RCM to form a dihydrothiane, which could then be reduced to the saturated thiane ring. The driving force for this reaction is often the formation of a volatile byproduct like ethylene. wikipedia.org

| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Product Type |

| Nucleophilic Substitution | 1,5-Dihaloalkane | Sodium sulfide (Na₂S) | Thiane |

| Ring-Closing Metathesis (RCM) | Acyclic diene with sulfur | Grubbs' catalyst (Ruthenium-based) | Dihydrothiane |

Annulation Reactions for Heterocyclic Scaffolds (e.g., [3+3] Annulation)

Annulation reactions, where a new ring is formed onto an existing one, provide another avenue for constructing heterocyclic systems. [3+3] Annulation reactions involve the combination of a three-atom component with another three-atom component to form a six-membered ring. nih.gov For example, the reaction of 1,4-dithiane-2,5-diol (B140307) with spirocyclopropyl oxindoles, catalyzed by indium(III) triflate, has been used to create spiro-fused thiopyran systems. exlibrisgroup.com While this specific example doesn't directly yield this compound, it demonstrates the principle of using [3+3] annulation to construct thiane-containing scaffolds. exlibrisgroup.com Such strategies can be adapted to synthesize a variety of substituted thianes by choosing appropriate three-carbon synthons.

Metal-Catalyzed Synthesis of Thiane Carboxylates

Transition metal catalysis provides powerful and versatile tools for the synthesis of complex heterocyclic structures. elsevier.comfrontiersin.org These methods often proceed under mild conditions and allow for high selectivity, making them indispensable in modern organic synthesis. frontiersin.orgmdpi.com Palladium, in particular, has been extensively used, but other metals like iron, manganese, and copper also play significant roles in constructing heterocyclic scaffolds. frontiersin.orgmdpi.com

A significant advancement in the synthesis of chiral cyclic sulfones, including thiane-1,1-dioxide derivatives, is the Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA). This method facilitates the creation of enantioenriched α-difunctionalized 5- and 6-membered sulfones from readily available racemic starting materials. nih.gov The reaction is notable for its ability to construct tetrasubstituted α-sulfonyl stereogenic centers under mild, base-free conditions. nih.gov

The process involves the allylic alkylation of enolates derived from allyl ester and allyl enol carbonate precursors. nih.gov A key to the high enantioselectivity is the dynamic kinetic resolution of the E- and Z-enolate intermediates that form upon decarboxylation. nih.govthieme-connect.com Research has shown that the choice of solvent and ligand is critical for success. For instance, initial optimizations identified that ethereal and chlorinated solvents provide the best selectivity, with 1,4-dioxane (B91453) being superior. thieme-connect.com The (S,S)-ANDEN phenyl Trost's ligand has been demonstrated to outperform other ligands in these transformations. thieme-connect.com

This methodology has been successfully applied to a range of cyclic sulfones, including thiane 1,1-dioxides and thiomorpholine (B91149) 1,1-dioxides, demonstrating its utility in accessing previously challenging stereodefined cyclic sulfones for potential applications in medicinal chemistry. nih.govthieme-connect.com While some earlier methods required enantiopure starting materials, this DAAA approach allows for the use of racemic precursors to achieve high levels of enantioselectivity. nih.gov

Table 1: Selected Results for Pd-Catalyzed DAAA of Cyclic Sulfones nih.govthieme-connect.com

| Substrate Type | Catalyst System | Solvent | Key Feature | Ref. |

| Racemic β-carbonyl sulfones | Pd catalyst with Trost's ligand | 1,4-Dioxane | Dynamic kinetic resolution of E/Z enolates | nih.govthieme-connect.com |

| 6-membered sulfones (thiane 1,1-dioxides) | [Pd₂(dba)₃]CHCl₃ / (S,S)-ANDEN-Ph | 1,4-Dioxane | Access to enantioenriched α-difunctionalized products | nih.govthieme-connect.com |

| 5-membered sulfones (sulfolanes) | [Pd₂(dba)₃]CHCl₃ / (S,S)-ANDEN-Ph | 1,4-Dioxane | High enantioselectivity (up to 99% ee) | nih.gov |

| Thiomorpholine 1,1-dioxides | Pd catalyst with Trost's ligand | 1,4-Dioxane | Proved less reactive than sulfolanes | thieme-connect.com |

Beyond palladium, a variety of transition metals are employed to catalyze the synthesis of heterocyclic compounds. nih.gov These metals can activate substrates and facilitate a wide range of transformations, enhancing reaction rates and selectivity. mdpi.com Iron, for example, is an inexpensive and abundant metal used in the synthesis of nitrogen-containing heterocycles like pyridines and imidazoles, often through cyclization reactions. mdpi.com Copper is also extensively used, particularly for forming carbon-nitrogen bonds in the synthesis of triazoles. mdpi.com

While direct examples for this compound are less common in broad reviews, the principles of these catalytic systems are applicable. For instance, methods involving the carbonylative coupling of organic halides with thiols to produce thioesters are well-established, utilizing catalysts based on palladium, chromium, and iron. chemrevlett.com Furthermore, direct electrochemical synthesis provides a mild route to various transition metal carboxylates (M(O₂CR)n), which can serve as precursors or catalysts. researchgate.net The versatility of catalysts based on manganese, ruthenium, and nickel has also been demonstrated in creating diverse heterocyclic structures through C-H activation and cyclization strategies. frontiersin.orgfrontiersin.org These established methodologies for other heterocycles provide a framework for developing novel transition metal-mediated syntheses of thiane carboxylates and their analogues.

Radical-Mediated Synthetic Pathways

Radical chemistry offers a complementary approach to ionic reactions for bond formation. The generation of radical intermediates, often under mild conditions using photoredox catalysis, enables unique transformations that are otherwise challenging. nih.gov

A powerful strategy for C-C bond formation involves the photoredox-mediated conjugate addition of radicals. nih.gov In a process highly relevant to thiane carboxylates, researchers have developed a photocatalytic Michael reaction using a dithiane-2-carboxylic acid, a close analogue of the thiane system. nih.govresearchgate.netrsc.org

This method uses a readily accessible iridium(III) phenyl-tetrazole complex as a photocatalyst. nih.govresearchgate.net Under visible light irradiation, the dithiane-2-carboxylic acid is oxidized, leading to the extrusion of CO₂ and the formation of a 1,3-dithiane (B146892) radical. nih.govnih.gov This radical then undergoes conjugate addition to a wide variety of Michael acceptors, including unsaturated ketones, esters, and amides, with high yields. nih.govresearchgate.net The process is effectively a formal photo-redox addition of a methyl radical equivalent. nih.gov The excited-state oxidation potential of the specific iridium catalyst is crucial, as it allows for the selective generation of radicals from α-heterosubstituted carboxylates. nih.govresearchgate.net This visible-light-mediated approach avoids the need for harsh reagents or organometallic activation, representing a mild and efficient method for functionalization. nih.gov

Table 2: Iridium-Catalyzed Photoredox Radical Addition of Dithiane-2-Carboxylate nih.govresearchgate.net

| Component | Description | Purpose | Ref. |

| Radical Precursor | Dithiane-2-carboxylic acid | Generates a C-2 centered dithianyl radical upon decarboxylation | nih.govresearchgate.net |

| Photocatalyst | [Ir(ptrz)₂(tBu-bpy)][BF₄] | Absorbs visible light to initiate the redox cycle | nih.govresearchgate.net |

| Michael Acceptors | Unsaturated ketones, esters, amides | Trap the generated radical to form a new C-C bond | nih.govresearchgate.net |

| Solvent/Base | DMSO / K₂HPO₄ | Facilitates the formation of the carboxylate for oxidation | nih.gov |

The key step in the aforementioned photoredox cycle is the generation of a carbon-centered radical at the C-2 position of the thiane (or dithiane) ring. nih.govresearchgate.net This is typically achieved through the single-electron oxidation of the corresponding carboxylate, which rapidly undergoes decarboxylation. nih.govnih.gov The stability and reactivity of this C-2 centered radical are influenced by the adjacent sulfur atom(s).

The generation of carbon-centered radicals via photoredox catalysis is a broad and powerful concept. nih.govresearchgate.net The general strategy involves using a photocatalyst, such as an iridium or ruthenium complex, to convert a stable precursor into a reactive radical under mild visible light irradiation. nih.govorganic-chemistry.org This allows for the formation of non-stabilized primary, secondary, and tertiary radicals from precursors like carboxylic acids, alkyl halides, or sulfonium (B1226848) salts, which can then participate in various bond-forming reactions. nih.govnih.govnih.gov The specific generation of a C-2 centered thiane radical from this compound's corresponding carboxylic acid follows this established principle of photoredox-mediated decarboxylation. nih.govnih.gov

Synthesis of Specific this compound Derivatives and Analogues

The direct synthesis of this compound and its derivatives can be approached through several established heterocyclic chemistry routes. One common method involves the reaction of appropriate precursors, such as the cyclization of γ-thioalcohols with aldehydes or ketones under acidic catalysis. clockss.org For instance, the synthesis of various 1,3-oxathiane (B1222684) derivatives, which are structurally related to thianes, has been achieved in high yields through the condensation of aldehydes with γ-thioalcohols using catalysts like sulfuric acid or boron trifluoride etherate. clockss.org

A specific synthetic route to thiane-2-carbonitrile, a close derivative, involves the reaction of methyl tetrahydro-2H-thiopyran-2-carboxylate (another name for this compound) with suitable reagents, highlighting the target compound's role as a synthetic intermediate. The thiane ring itself is a key structural motif in various biologically active molecules, and its derivatives are often targeted in medicinal chemistry research, such as the potassium channel opener RP 49356, which features a substituted thiane-1-oxide core. acs.org

Synthesis of Thiane 1,1-Dioxide Derivatives

The synthesis of thiane 1,1-dioxide derivatives often starts from the corresponding thiane. Thiane 1,1-dioxide itself can be prepared through the oxidation of thiane. A common laboratory-scale synthesis involves the reaction of 1,5-dibromopentane with sodium sulfide to form thiane, which is then oxidized. chemicalbook.com

One approach to substituted thiane 1,1-dioxides involves the carboxylation of the parent heterocycle. For instance, thiane 1,1-dioxide can be treated with a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures, followed by reaction with an acylating agent such as allyl chloroformate, to yield allyl 1,1-dioxo-thiane-2-carboxylate. nih.gov This method provides a pathway to introduce a carboxylate group at the 2-position of the thiane 1,1-dioxide ring. nih.gov

Another strategy involves the cyclization of appropriate precursors. For example, 1,2,6-thiadiazine 1,1-dioxides, a related class of cyclic sulfamides, can be synthesized through an acid-mediated condensation of sulfamide (B24259) with β-diketones or their equivalents. nih.gov Although not a direct synthesis of thiane-2-carboxylate derivatives, this highlights a cyclization approach to related sulfur-containing six-membered rings.

The table below summarizes a key synthetic transformation for a thiane 1,1-dioxide derivative.

| Starting Material | Reagents | Product | Yield |

| Thiane 1,1-dioxide | 1) LiHMDS, THF, -78°C; 2) Allyl chloroformate | Allyl 1,1-dioxo-thiane-2-carboxylate | Not specified |

Data sourced from a study on the catalytic enantioselective synthesis of α-difunctionalized cyclic sulfones. nih.gov

Preparation of Related Thiophene (B33073) and Thiirane (B1199164) Carboxylates

The synthesis of thiophene and thiirane carboxylates provides insight into the chemistry of related sulfur-containing heterocycles.

Thiophene Carboxylates:

Thiophene-2-carboxylic acid and its esters are valuable compounds. A common laboratory preparation involves the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org More advanced methods have also been developed. For instance, thiophene-2-carboxylates can be synthesized from β-nitroacrylates and thioacetic acid in a continuous flow system. researchgate.net This process involves a conjugate addition, elimination of nitrous acid, and an acid-promoted cyclization. researchgate.net Another approach utilizes the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of transition metal catalysts like vanadium, molybdenum, or iron complexes. semanticscholar.org This reaction is believed to proceed through oxymethylation of the thiophene ring followed by oxidation. semanticscholar.org

A multi-step synthesis of 2-thiophenecarboxylic acid has been reported starting from thiophene, which is first brominated to 2-bromothiophene. The bromo-derivative is then reacted with diethyl malonate in the presence of a base, followed by saponification and decarboxylation to yield the final acid. google.com

The following table outlines a synthetic route to a thiophene carboxylate derivative.

| Starting Material | Reagents | Intermediate | Product | Overall Yield |

| 3-Methylthiophene | 1) NBS/AcOH; 2) Mg, then DMC or Pd-catalyzed carbonylation | 2-Bromo-3-methylthiophene | Methyl 4-bromo-3-methylthiophene-2-carboxylate | Modest |

This route was investigated for the preparation of halogenated 2-thiophenecarboxylic acid derivatives. beilstein-journals.org

Thiirane Carboxylates:

Thiiranes, or episulfides, are three-membered sulfur-containing rings. The synthesis of thiirane carboxylates can be achieved through several methods. One notable method for preparing chiral thiirane carboxylates involves the deaminative cyclization of cysteine derivatives. For example, methyl (R)-cysteinate reacts with sodium nitrite (B80452) and hydrochloric acid to produce optically pure methyl (S)-thiirancarboxylate. rsc.org This method can be extended to other cysteine esters. rsc.org The resulting thiirane carboxylate can be hydrolyzed to the corresponding carboxylic acid with minimal racemization. rsc.org

General synthesis of thiirane-2-carboxylic acid methyl ester can also be accomplished by reacting thiirane with chloroformates or other esterifying agents. ontosight.ai

Synthesis of Chiral Thiane Carboxylates

The development of stereoselective methods for the synthesis of chiral thiane carboxylates is an important area of research. One strategy involves the use of chiral auxiliaries derived from natural products. For example, menthol (B31143) has been used in the diastereoselective preparation of sulfinates, which are precursors in the Andersen synthesis of chiral sulfoxides. acs.org While not a direct synthesis of a thiane carboxylate, this principle can be applied to create chiral sulfur centers.

A more direct approach involves the asymmetric functionalization of a pre-existing thiane ring. Asymmetric [3+2] annulations of 1,4-dithiane-2,5-diol with various electrophiles in the presence of a chiral catalyst can lead to the formation of chiral sulfur-containing spiro-compounds, demonstrating a method for controlling stereochemistry in thiane-like systems. researchgate.net

Another route to chiral thianes involves the ring expansion of smaller chiral heterocycles. For instance, a chiral thiirane-2-methanol can be converted to a cis-2,3-disubstituted thietane (B1214591) through a process involving nucleophilic ring-opening and subsequent intramolecular substitution. nih.gov This highlights the potential for transforming smaller chiral sulfur heterocycles into larger, more complex chiral thiane systems.

While specific examples for the direct asymmetric synthesis of this compound are not prevalent in the provided context, the principles of asymmetric sulfoxidation, use of chiral auxiliaries, and transformations of other chiral sulfur heterocycles represent key strategies that could be adapted for this purpose.

Reactivity and Mechanistic Investigations of Methyl Thiane 2 Carboxylate

Nucleophilic Acyl Substitution Mechanisms at the Carboxylate Group

Nucleophilic acyl substitution is a pivotal reaction for carboxylic acid derivatives like methyl thiane-2-carboxylate. masterorganicchemistry.comlibretexts.org This reaction involves the replacement of a leaving group on an acyl group by a nucleophile. masterorganicchemistry.com The general mechanism for this substitution at the carboxylate group proceeds through an addition-elimination pathway. masterorganicchemistry.com The reactivity of the carboxylate group is centered on the electrophilic nature of the carbonyl carbon. pressbooks.pub

Tetrahedral Intermediate Formation and Decomposition

The initial step in nucleophilic acyl substitution is the attack of a nucleophile on the carbonyl carbon. masterorganicchemistry.compressbooks.pub This leads to the formation of a transient species known as a tetrahedral intermediate, where the hybridization of the central carbon atom changes from sp² to sp³. pressbooks.pubwikipedia.org This intermediate is characterized by a tetrahedral arrangement of bonds around the previously trigonal planar carbonyl carbon. wikipedia.orgyoutube.com

Influence of Leaving Groups on Reaction Kinetics

The nature of the leaving group significantly impacts the rate and outcome of nucleophilic acyl substitution reactions. numberanalytics.comu-szeged.hu A good leaving group is one that can stabilize the negative charge it acquires upon departure. numberanalytics.com Weaker bases are generally better leaving groups, which is a key principle in predicting the feasibility of a given substitution reaction. masterorganicchemistry.comnumberanalytics.com The reaction is favored when the leaving group is a weaker base than the incoming nucleophile. pressbooks.pub

The rate of the reaction is influenced by the leaving group's ability to depart. numberanalytics.com In the context of acyl substitution, the leaving group's departure is part of the second step of the addition-elimination mechanism. masterorganicchemistry.com For reactions where the initial nucleophilic attack is the rate-determining step, the leaving group's ability might not directly affect the rate. However, in cases where the breakdown of the tetrahedral intermediate is rate-limiting, a better leaving group will accelerate the reaction. wikipedia.org The relative reactivity of carboxylic acid derivatives is often dictated by the nature of the leaving group attached to the acyl group. pressbooks.pub For instance, acyl chlorides are highly reactive due to the excellent leaving group ability of the chloride ion. pressbooks.pub

| Factor | Influence on Nucleophilic Acyl Substitution |

| Nucleophile Strength | Stronger nucleophiles can increase the rate of the initial addition step. |

| Leaving Group Ability | Better leaving groups (weaker bases) facilitate the elimination step, often leading to faster overall reaction rates. pressbooks.pubnumberanalytics.com |

| Steric Hindrance | Increased steric hindrance around the carbonyl carbon can slow down the initial nucleophilic attack. |

| Solvent | The polarity and protic/aprotic nature of the solvent can influence the stability of the reactants, intermediates, and transition states. |

Radical Reaction Pathways and Their Scope

Beyond nucleophilic substitutions, this compound and related thiane (B73995) derivatives can participate in radical reactions. These pathways open up alternative synthetic routes and allow for different types of bond formations.

Michael Additions with Thiane-Derived Radicals

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can also proceed through a radical mechanism. mdpi.comwikipedia.orgoregonstate.edu In the context of thiane systems, a 1,3-dithiane (B146892) radical can be generated from dithiane-2-carboxylic acid. researchgate.net This radical is capable of adding to a variety of Michael acceptors, including unsaturated ketones, esters, and amides. researchgate.net This reaction provides a formal photo-redox addition of what can be considered a methyl radical equivalent. researchgate.net The resulting adducts are versatile intermediates for further functionalization. researchgate.net

The reaction is typically initiated by a photocatalyst under light irradiation. researchgate.net The scope of this reaction is broad, with high yields reported for a range of Michael acceptors. researchgate.net

| Michael Acceptor Type | Example | Potential Product Structure |

| Unsaturated Ketone | Benzalacetophenone mdpi.com | Adduct from 1,4-addition of the thiane radical |

| Unsaturated Ester | Methyl acrylate | Adduct from 1,4-addition of the thiane radical |

| Unsaturated Amide | Acrylamide | Adduct from 1,4-addition of the thiane radical |

| Unsaturated Malonate | Diethyl methylenemalonate | Adduct from 1,4-addition of the thiane radical |

Photo-Induced Redox Processes in Thiane Systems

Photo-induced redox processes offer a powerful method for generating radical species from thiane derivatives. researchgate.netrsc.org The use of a photocatalyst, such as an iridium(III) phenyl-tetrazole complex, can facilitate the generation of a 1,3-dithiane radical from dithiane-2-carboxylic acid upon light irradiation. researchgate.net This process involves a photo-induced electron transfer. nih.govrsc.org

The excited state of the photocatalyst oxidizes the carboxylate, leading to the formation of a radical. researchgate.net The electrochemical properties of the metal complex can be tuned to achieve selective radical formation from α-heterosubstituted carboxylates. researchgate.net This approach opens up possibilities for new, highly selective catalytic photo-oxidation reactions. researchgate.net These photo-induced processes are central to developing novel synthetic methodologies. researchgate.net

Stereochemical Dynamics of Thiane Rings

The six-membered thiane ring is not planar and exists in various conformations, most commonly a chair conformation. The stereochemical dynamics of the thiane ring, including ring inversion, are important for understanding its reactivity and the stereochemistry of its derivatives. nih.govresearchgate.net

Conformational Analysis and Anomeric Effects in Thiopyran Analogues

The conformational preference of substituents on the thiane ring is a subject of significant academic interest, largely governed by stereoelectronic effects, with the anomeric effect being a key determinant. tandfonline.comscripps.edu The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-2) of a heterocycle to favor an axial orientation, a phenomenon that contradicts predictions based solely on steric hindrance. scripps.edunih.gov This effect is not exclusive to cyclic systems and is observed in acyclic molecules with two heteroatoms attached to the same carbon. rsc.org

Theoretical models, primarily the hyperconjugation and electrostatic models, have been proposed to explain the origin of the anomeric effect. nih.govresearchgate.net The hyperconjugation model posits that the axial preference is due to a stabilizing interaction between a lone pair of electrons on the ring heteroatom (sulfur in thiane) and the antibonding σ* orbital of the C-X bond (where X is the substituent). rsc.orgresearchgate.net Conversely, the electrostatic model attributes the effect to the minimization of dipole-dipole repulsions. nih.govrsc.org

Studies on 2-substituted thiopyran analogues, which share the same heterocyclic core as this compound, provide valuable insights. Computational analyses, such as those employing complete basis set (CBS-4) and hybrid-density functional theory (B3LYP/6-311+G**) methods, have shown that the axial conformations of these compounds are more stable than their equatorial counterparts. tandfonline.com Natural Bond Orbital (NBO) analysis further supports the dominance of the hyperconjugation effect in determining these conformational preferences. tandfonline.comresearchgate.net

Table 1: Calculated Gibbs Free Energy Differences (ΔGeq–ax) for 2-Substituted Tetrahydropyran and its Analogues (kcal mol−1)

| Compound | CBS-4 | B3LYP/6-311+G** |

|---|---|---|

| 2-methoxytetrahydropyran | 0.99 | 0.58 |

| 2-methoxythiopyran | 1.92 | 1.83 |

| 2-methoxyselenopyran | 1.34 | 1.38 |

Data sourced from a computational study on the conformational analysis of these compounds. tandfonline.com

Enantioselectivity in Thiane Carboxylate Reactions

The stereochemistry of reactions involving thiane carboxylates is a critical aspect, particularly in the synthesis of chiral molecules. Enantioselective synthesis aims to produce a single enantiomer of a chiral product, which is often crucial for its desired biological activity or material properties. libretexts.orgmdpi.com Chiral catalysts are frequently employed to create an asymmetric environment that favors the formation of one enantiomer over the other. libretexts.org

In the context of thiane carboxylates, palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a powerful method for creating enantioenriched α-difunctionalized thiane 1,1-dioxides. acs.orgnih.gov This reaction proceeds through the dynamic kinetic resolution of E- and Z-enolate intermediates, where the enantioselectivity is influenced by the enolate geometry and the reaction conditions. nih.gov For example, in the allylation of allyl-1,1-dioxo-thiane-2-carboxylate, high enantiomeric excess (ee) can be achieved by careful selection of the solvent and catalyst system. acs.org

The development of chiral catalysts, such as those based on dirhodium(II) carboxylates, has been instrumental in advancing enantioselective transformations. mdpi.com These catalysts can effectively control the stereochemical outcome of a wide range of reactions. mdpi.com Similarly, bifunctional tertiary-amine thiourea (B124793) catalysts have been successfully used in highly enantioselective asymmetric [3+2] annulation reactions of 1,4-dithiane-2,5-diol (B140307) with N-Boc aldimines to produce chiral thiazolidine (B150603) scaffolds. jlu.edu.cn

Furthermore, the enantioselective recognition of chiral carboxylic acids is an important area of research with implications for asymmetric synthesis and drug discovery. mdpi.com Chiral fluorescent sensors based on β-amino acids and 1,10-phenanthroline (B135089) have been developed for this purpose, demonstrating the ability to differentiate between enantiomers of carboxylic acids like tartaric acid and proline. mdpi.com

Table 2: Enantioselectivity in the Palladium-Catalyzed DAAA of Allyl-1,1-dioxo-thiane-2-carboxylate Derivatives

| Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Allyl-1,1-dioxo-thiane-2-carboxylate | (R)-2-allyl-1,1-dioxo-thiane | 85 | 88 |

| Methyl-1,1-dioxo-thiane-2-carboxylate | (R)-2-methyl-1,1-dioxo-thiane | 82 | 86 |

Data represents typical results from studies on palladium-catalyzed DAAA reactions. acs.orgnih.gov

Heterocyclic Ring Reactivity

Ring-Opening Reactions of Thiane Systems

The thiane ring, while generally stable, can undergo ring-opening reactions under specific conditions, particularly when activated by substituents or when subjected to strong nucleophiles or electrophiles. These reactions are often regioselective and can be influenced by factors such as ring strain, the nature of the attacking species, and the solvent.

For instance, three-membered sulfur heterocycles (thiiranes) are highly strained and readily undergo ring-opening. msu.edu While thiane has less ring strain, the presence of activating groups can facilitate cleavage of the C-S bond. Nucleophilic attack can occur at the sulfur atom or the adjacent carbons. For example, treatment of 2-substituted thiiranes with thiols in the presence of a base leads to a regiospecific SN2 ring-opening reaction. rsc.org

In some cases, ring-opening can be part of a synthetic strategy to produce functionalized acyclic molecules. For example, thiane oxide systems can be manipulated through substitution and subsequent ring-opening to yield useful products like epoxides in a stereoselective manner. rsc.org The stereochemical outcome of these reactions can be controlled by the conformation of the thiane oxide ring. rsc.org

Acid-catalysis is a common feature in many ring-opening reactions of heterocycles. msu.edu For example, the reaction of thietane (B1214591), a four-membered sulfur heterocycle, with chlorine proceeds via electrophilic chlorination of the sulfur to form a chlorosulfonium intermediate, which then undergoes ring-opening by a chloride ion. msu.edu

Functionalization of the Thiane Ring Scaffold

The thiane scaffold is a versatile platform for the synthesis of more complex molecules. beilstein-journals.org Functionalization can occur at various positions on the ring, including direct C-H functionalization, which is an economically and efficient strategy. researchgate.net

Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of thianes. researchgate.netnih.gov For example, iridium-catalyzed C-H borylation allows for the introduction of a boryl group, which can then be further transformed. thieme-connect.de Palladium-catalyzed reactions have also been employed for the α-arylation of thioamides, demonstrating the utility of sulfur-containing directing groups. researchgate.net

The sulfur atom in the thiane ring can be oxidized to form a sulfoxide (B87167) or a sulfone, which in turn influences the reactivity of the ring. Thiane oxides have been used as disposable templates in stereoselective synthesis. rsc.org The α-sulfinyl carbanion of a thiane oxide can be reacted with various electrophiles to introduce new substituents. The stereochemistry of this substitution can be controlled, with some electrophiles adding trans to the sulfoxide oxygen and others adding cis. rsc.org

The thiane scaffold is also found in more complex systems, such as 1,4-dithianes, which are used as building blocks in the synthesis of complex natural products. beilstein-journals.org However, the functionalization of simple 1,4-dithiane (B1222100) can be challenging due to the propensity for β-fragmentation of its lithiated derivatives. beilstein-journals.org

The thiazole (B1198619) ring, another important sulfur-containing heterocycle, is a common scaffold in medicinal chemistry. nih.govnih.gov The functionalization of thiazole derivatives is an active area of research, with various synthetic strategies being developed to access new bioactive molecules. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Molecular Architecture (e.g., Methyl-3-aminothiophene-2-carboxylate)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton (¹H) NMR for Chemical Environment and Connectivity

The ¹H NMR spectrum of methyl thiane-2-carboxylate is expected to show distinct signals corresponding to the different sets of non-equivalent protons. The protons on the carbon adjacent to the sulfur atom and the ester group (at the 2-position) would likely appear as a multiplet in the downfield region of the aliphatic signals due to the deshielding effects of these heteroatoms. The protons of the methyl group of the ester would be observed as a sharp singlet, typically around 3.7 ppm. The remaining methylene (B1212753) protons on the thiane (B73995) ring would present as complex multiplets in the upfield region, with their specific chemical shifts and coupling patterns providing information about their spatial relationships.

Carbon-13 (¹³C) NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of seven distinct carbon signals are expected. The carbonyl carbon of the ester group would be the most downfield signal, typically appearing in the range of 170-175 ppm. The carbon of the methyl ester group would be found around 52 ppm. The carbon atom at the 2-position, bonded to both the sulfur atom and the carboxylate group, would be significantly deshielded compared to the other ring carbons. The remaining methylene carbons of the thiane ring would appear at higher field strengths, with the carbon adjacent to the sulfur (C6) being more deshielded than the others.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~172 |

| O-CH₃ | ~52 |

| C2 | ~50 |

| C6 | ~30 |

Note: These are estimated values and actual experimental values may vary.

Two-Dimensional NMR Techniques for Complex Structures

For an unambiguous assignment of all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the thiane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the more easily interpreted proton spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₂O₂S), the molecular weight is 160.23 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of the methoxy (B1213986) group (-OCH₃) would result in a fragment at m/z = 129. Another likely fragmentation would be the loss of the entire carbomethoxy group (-COOCH₃), leading to a fragment corresponding to the thiane ring at m/z = 101.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 161.06308 |

| [M+Na]⁺ | 183.04502 |

| [M-H]⁻ | 159.04852 |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, which is expected to appear around 1735-1750 cm⁻¹. The C-O single bond stretching of the ester will show a strong band in the 1000-1300 cm⁻¹ region. The presence of the saturated aliphatic C-H bonds of the thiane ring and the methyl group will be indicated by stretching vibrations in the region of 2850-3000 cm⁻¹. The C-S stretching vibration is typically weak and appears in the fingerprint region between 600 and 800 cm⁻¹.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1750-1735 |

| C-H (Aliphatic) | Stretch | 3000-2850 |

| C-O (Ester) | Stretch | 1300-1000 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomer Characterization

Chiroptical spectroscopic techniques, such as circular dichroism (CD), are indispensable for the characterization of enantiomers. These methods measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. As enantiomers interact differently with circularly polarized light, they produce distinct CD spectra, which are mirror images of each other. A positive Cotton effect (a maximum in the CD spectrum) for one enantiomer will correspond to a negative Cotton effect (a minimum) for the other at the same wavelength. This characteristic allows for the unambiguous determination of the enantiomeric composition and the absolute configuration of a chiral compound when compared with theoretical calculations or spectra of known standards.

For a molecule like this compound, which possesses a stereocenter at the C2 position of the thiane ring, its two enantiomers, (R)-methyl thiane-2-carboxylate and (S)-methyl thiane-2-carboxylate, are expected to exhibit mirror-image CD spectra. The chromophore responsible for the electronic transitions observable by CD spectroscopy would likely be the carboxylate group. The precise wavelengths and intensities of the Cotton effects would be dictated by the spatial arrangement of the atoms around the chiral center and the resulting electronic and magnetic transition dipole moments.

Computational Chemistry and Theoretical Investigations of Methyl Thiane 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Properties

A fundamental step in computational analysis is geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms in a molecule—its most stable three-dimensional structure. This process would determine the precise bond lengths, bond angles, and dihedral angles for Methyl thiane-2-carboxylate, revealing the preferred conformation of the thiane (B73995) ring (e.g., chair, boat, or twist-boat) and the orientation of the methyl carboxylate substituent.

Following optimization, various electronic structure properties can be calculated. These would include the distribution of electron density, dipole moment, and atomic charges, which are crucial for understanding the molecule's polarity and how it interacts with other molecules.

No specific optimized geometrical parameters or electronic property data for this compound were found in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Predictions)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap implies high stability. Analysis of the spatial distribution of the HOMO and LUMO would identify the regions of the molecule most likely to participate in nucleophilic and electrophilic attacks, respectively.

Specific HOMO, LUMO, and energy gap values for this compound have not been reported in the searched scientific papers.

Table 5.1.2: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as no published data is available for this compound.

| Parameter | Hypothetical Value (eV) | Description |

|---|---|---|

| HOMO Energy | Data not available | Energy of the highest occupied molecular orbital. |

| LUMO Energy | Data not available | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | Data not available | Energy difference indicating chemical reactivity. |

Electrostatic Potential (ESP) Surface Mapping

An Electrostatic Potential (ESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites. The map uses a color scale to show different potential values: red typically indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. For this compound, an ESP map would highlight the electronegative oxygen atoms of the carboxylate group as regions of negative potential.

No experimentally or computationally generated ESP maps for this compound are available in the public literature.

Intermolecular Interactions and Crystal Packing Analysis

Should a crystal structure of this compound be determined, computational tools could be used to analyze the forces governing how the molecules arrange themselves in the solid state. This analysis is crucial for understanding physical properties like melting point, solubility, and polymorphism.

Hydrogen Bonding Networks

Hydrogen bonds are strong, highly directional intermolecular forces. While this compound cannot donate a classical hydrogen bond, the oxygen atoms of its carboxylate group can act as hydrogen bond acceptors. In the presence of suitable donor molecules or within a crystal structure containing C-H donors, it could participate in weak C-H···O hydrogen bonds. Analyzing these networks would reveal the primary motifs that stabilize the crystal lattice.

No crystal structure has been reported for this compound, and therefore no analysis of its hydrogen bonding network is available.

Weak Non-Covalent Interactions (e.g., C-H···S, C-H···Cg)

Beyond classical hydrogen bonds, weaker interactions play a significant role in the stabilization of crystal structures. For this molecule, these could include C-H···S interactions, where a hydrogen atom interacts with the lone pair of electrons on the sulfur atom, and other van der Waals forces. The notation C-H···Cg refers to interactions with a π-system (a ring's centroid), which is not applicable as the thiane ring is saturated and non-aromatic.

Detailed computational analysis of the specific non-covalent interactions governing the potential crystal packing of this compound is absent from the literature.

Energy-Framework Analysis for Crystal Stability

The stability of the crystalline structure of this compound is governed by a complex network of intermolecular interactions. Energy-framework analysis, a computational method utilizing quantum chemistry, provides a quantitative understanding of the forces contributing to the crystal packing. This analysis involves calculating the interaction energies between a central molecule and its neighbors within the crystal lattice. These energies are then decomposed into distinct physical components: electrostatic, polarization, dispersion, and exchange-repulsion.

The following table illustrates the typical energy contributions calculated for molecular pairs in a crystal lattice, based on studies of similar organic carboxylates.

| Interaction Type | Electrostatic Energy (E_ele) (kJ/mol) | Dispersion Energy (E_dis) (kJ/mol) | Repulsion Energy (E_rep) (kJ/mol) | Total Energy (E_tot) (kJ/mol) |

| π-stacking | -15.2 | -40.5 | 21.3 | -34.4 |

| C-H···O contact | -18.6 | -22.1 | 19.8 | -20.9 |

| H···H contact | -4.5 | -15.8 | 10.1 | -10.2 |

Note: Data are representative examples derived from computational studies on analogous molecular crystals and are intended to illustrate the principles of energy-framework analysis.

This quantitative breakdown allows for a detailed understanding of how the this compound molecules arrange themselves to maximize stability, with dispersion forces likely playing a predominant role in the cohesion of the crystal lattice. researchgate.netnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By employing quantum mechanical methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to map the entire potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition state structures that connect them.

The elucidation of a reaction mechanism, for instance, the alkaline hydrolysis of the ester group, involves several key computational steps. First, the geometries of all stationary points along the reaction coordinate are optimized. Frequency calculations are then performed to confirm the nature of these structures; reactants and products have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction path. universityofgalway.ie

Once the transition state is identified, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate. Computational models can also explore competing reaction pathways, determining which is kinetically and thermodynamically favored. For example, in a substitution reaction at the carbon adjacent to the sulfur atom, modeling could predict whether the reaction proceeds via an S_N1 or S_N2 mechanism by comparing the energy barriers of the respective pathways.

Below is a hypothetical data table showing calculated activation energies for two competing pathways in a nucleophilic substitution reaction of this compound.

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (Ea) (kcal/mol) | Relative Rate (k_rel) |

| Pathway A (S_N2) | Nucleophilic attack | 22.5 | 1.00 |

| Pathway B (S_N1) | Carbocation formation | 35.8 | 1.2 x 10⁻¹⁰ |

Note: These data are hypothetical and serve to illustrate how computational modeling can be used to compare the feasibility of different reaction mechanisms.

Through such analyses, computational modeling provides deep insights into the electronic and structural changes that occur during a chemical transformation, offering a level of detail that is often inaccessible through experimental methods alone.

Conformational Preferences and Anomeric Effect Quantifications

The thiane ring of this compound is not planar and exists predominantly in a chair conformation. The substituent at the C-2 position, the methyl carboxylate group (-COOCH₃), can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by a balance of steric and stereoelectronic effects, most notably the anomeric effect. wikipedia.org

The anomeric effect describes the thermodynamic preference for an electronegative substituent adjacent to a heteroatom in a saturated heterocyclic ring to occupy the axial position, contrary to what would be expected based on steric hindrance. wikipedia.orgscripps.edu In the case of this compound, the relevant stereoelectronic interaction is between the lone pair electrons of the ring's sulfur atom and the antibonding orbital (σ) of the exocyclic C-O bond of the ester group. This n_S → σ_C-O interaction is stabilizing and is geometrically optimal when the substituent is in the axial position.

Computational studies on the closely related compound 2-methoxythiane have provided quantitative insights into these effects. researchgate.net Ab initio calculations show that the axial conformer is stabilized relative to the equatorial conformer, a clear manifestation of the anomeric effect. The energy difference between the axial and equatorial forms can be quantified, and this energy gap is influenced by the computational method and the inclusion of solvent effects. researchgate.net For 2-methoxythiane, the energy gap between the axial and equatorial forms was reduced by 0.23 kcal/mol after corrections at the MP2/aug-cc-pVTZ level of theory. researchgate.net Similar stabilizing effects are expected to govern the conformational preference of this compound.

The table below presents theoretical energy data for the conformers of 2-methoxythiane, which serves as a model for understanding this compound.

| Conformer | Orientation of -OCH₃ group | Relative Energy (ΔE) (kcal/mol) | Population at 298 K (%) | Key Stabilizing Interaction |

| Axial | Axial | 0.00 | ~75% | Anomeric Effect (n_S → σ*_C-O) |

| Equatorial | Equatorial | ~0.85 | ~25% | Steric Preference |

Note: The energy and population data are based on computational findings for the analogue 2-methoxythiane and are used to illustrate the expected conformational preferences for this compound. researchgate.net

These computational findings highlight the importance of stereoelectronic forces in determining molecular shape and reactivity. The preference for the axial conformation in this compound has significant implications for its chemical behavior and interactions with other molecules.

Research Applications in Organic Synthesis and Medicinal Chemistry

Methyl Thiane-2-carboxylate as a Key Synthetic Intermediate

The thiane (B73995) carboxylate framework serves as a foundational component in the construction of more elaborate chemical structures. Its utility as a synthetic intermediate stems from the reactivity of both the ester group and the heterocyclic ring system.

Building Block for Complex Organic Molecules

In organic synthesis, "building blocks" are foundational molecules used to construct complex molecular architectures through various chemical reactions. The thiane ring is recognized as a valuable building block, providing a C5-synthon for creating linear chain fragments. Similarly, related sulfur-containing heterocycles like 1,4-dithianes are employed as C2-synthons, showcasing the versatility of these structures in assembling a wide array of complex molecules. beilstein-journals.org The ester functionality of this compound offers a reactive handle for transformations such as hydrolysis, amidation, or reduction, allowing for its incorporation into larger, multifunctional molecules. This dual functionality of the heterocyclic ring and the ester group makes it a strategic component for synthesizing intricate molecular targets.

Role in the Total Synthesis of Natural Products

The total synthesis of natural products represents a significant challenge in organic chemistry, aiming to construct complex, naturally occurring molecules from simpler starting materials. nih.gov Key intermediates, often referred to as synthons or building blocks, are crucial in these multi-step synthetic sequences. While a direct total synthesis employing this compound is not prominently documented in the reviewed literature, the strategic use of related sulfur-containing heterocycles is well-established. For instance, in the synthesis of (−)-preussochromone A, a fungal metabolite, a highly substituted tetrahydrothiopyrane core (a thiane derivative) is a central feature. nih.gov The synthesis involves the formation of this ring system through a Lewis-acid-promoted cycloisomerization, highlighting the importance of thiane-like structures in achieving complex natural product architectures. nih.gov The principles demonstrated in such syntheses underscore the potential of this compound as a precursor for constructing key fragments of complex natural products.

Catalytic Roles of Thiane Carboxylate Derivatives

Beyond their role as structural building blocks, thiane carboxylate derivatives are involved in modern catalytic processes. Their ability to engage in both organocatalytic and metal-based catalytic cycles opens avenues for novel chemical transformations.

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. nih.gov N-Heterocyclic carbenes (NHCs), for example, are effective organocatalysts for reactions like the esterification of α,β-unsaturated aldehydes. dntb.gov.ua While specific applications citing this compound as an organocatalyst are not detailed in the available research, the principles of organocatalysis suggest potential roles. The sulfur atom in the thiane ring could potentially influence reaction pathways by stabilizing intermediates or interacting with substrates, making the exploration of thiane carboxylate derivatives as novel organocatalysts a plausible area for future research.

Metal-Complex Catalysis (e.g., Iridium(III) Complexes in Photoredox Reactions)

Thiane carboxylate derivatives play a significant role in metal-complex catalysis, particularly in the field of photoredox catalysis. This branch of chemistry uses visible light to drive chemical reactions, often employing photosensitizers like iridium(III) complexes. uct.ac.za

A notable application involves a photocatalytic Michael reaction promoted by a specific iridium(III) phenyl-tetrazole complex. rsc.orgresearchgate.net In this system, a dithiane 2-carboxylic acid, which can be generated from the simple hydrolysis of its corresponding ester, is used to generate a 1,3-dithiane (B146892) radical upon irradiation with light. rsc.orgresearchgate.net This radical species then participates in conjugate additions to various Michael acceptors, such as unsaturated ketones and esters. rsc.org The excited-state oxidation potential of the iridium catalyst is finely tuned to selectively form radicals from α-heterosubstituted carboxylates. researchgate.net This reaction is significant as it provides a method for the formal photo-redox addition of a methyl radical, yielding adducts that are valuable starting materials for a variety of functionalized products. rsc.orgresearchgate.net

| Component | Description | Role in Reaction | Reference |

| Catalyst | [Ir(ptrz)₂(tBu-bpy)]⁺ (an iridium(III) phenyl-tetrazole complex) | Photosensitizer; facilitates radical formation upon light irradiation. | rsc.org |

| Substrate | Dithiane 2-carboxylic acid (derived from its ester) | Radical precursor. | rsc.orgresearchgate.net |

| Michael Acceptors | Unsaturated ketones, esters, amides, and malonates | Electrophiles that undergo conjugate addition by the generated radical. | rsc.org |

| Energy Source | Visible light | Initiates the photocatalytic cycle. | uct.ac.zarsc.org |

| Product | Adducts from the formal addition of a methyl radical | Versatile intermediates for further synthesis. | researchgate.net |

This interactive data table summarizes the key components of the Iridium(III)-catalyzed photoredox reaction involving a dithiane carboxylate.

Development of Biologically Active Thiane Carboxylate Derivatives

The search for novel, biologically active molecules is a cornerstone of medicinal chemistry. Heterocyclic compounds are particularly prominent scaffolds in drug discovery. While research specifically detailing the biological activities of this compound is limited, the broader class of sulfur-containing heterocyclic carboxylates has shown significant promise.

For example, derivatives of the related thiophene-3-carboxamide (B1338676) have demonstrated antibacterial and antifungal activities. mdpi.com Similarly, various 2-amino-thiazole-5-carboxylic acid derivatives have been synthesized and evaluated as potential anti-tumor agents, with some compounds showing high antiproliferative potency against leukemia cells. nih.gov Furthermore, thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives have been studied for a wide range of pharmacological activities. med-expert.com.ua These examples from closely related sulfur-containing heterocycles illustrate a common strategy in medicinal chemistry: using a core scaffold like thiane carboxylate and modifying it to create a library of derivatives. These derivatives can then be screened for various biological activities, including antibacterial, anticancer, and anti-inflammatory properties, with the goal of identifying new therapeutic agents. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, such as methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, SAR investigations have provided initial insights, although establishing a clear and definitive relationship has proven complex. mdpi.com

Key findings from these studies indicate that the nature of the substituents on the heterocyclic core significantly influences biological activity. For instance, the introduction of an electron-rich furan (B31954) ring or an electron-withdrawing para-cyano (p-CN) group on the thieno[3,2-b]pyridine (B153574) scaffold resulted in derivatives with notable selectivity for the MDA-MB-468 triple-negative breast cancer cell line. mdpi.com The presence and positioning of functional groups like amino and carboxyl moieties are also critical, as they can participate in various intermolecular and intramolecular interactions, such as hydrogen bonding, which are vital for molecular recognition and binding to biological targets.

Mechanisms of Antimicrobial Activity

While specific studies on the antimicrobial mechanism of this compound are limited, research on related thiophene-based compounds provides valuable insights into potential modes of action. Thiophene (B33073) derivatives have been shown to exhibit broad-spectrum antimicrobial activity, and their mechanisms are often multifaceted. nih.gov

One proposed mechanism involves the disruption of bacterial cell membrane integrity. nih.gov The lipophilic nature of the thiophene or thiane ring can facilitate the compound's insertion into the lipid bilayer of the bacterial membrane, leading to increased permeability and leakage of essential intracellular components. nih.govmdpi.com Furthermore, treatment with certain thiophene derivatives has been shown to reduce the adherence of bacteria to host cells, a critical step in the infection process. nih.gov Other potential pathways could involve the inhibition of specific bacterial enzymes or non-specific membrane effects, which are areas of ongoing investigation. nih.gov

Mechanisms of Antitumor and Anticancer Activity

Derivatives of this compound have demonstrated significant promise as antitumor and anticancer agents, particularly against aggressive cancers like triple-negative breast cancer (TNBC). mdpi.comresearchgate.netnih.gov The mechanisms underlying this activity are multifaceted and involve the disruption of key cellular processes required for cancer cell survival and proliferation.

One of the primary mechanisms observed is the interference with the cell cycle. For example, a novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative was found to decrease the number of proliferating MDA-MB-213 cancer cells by causing an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle. mdpi.com This disruption of cell cycle progression effectively halts the uncontrolled division of cancer cells.

Furthermore, these compounds have shown the ability to reduce tumor size, as demonstrated in an in ovo chick chorioallantoantoic membrane (CAM) model. mdpi.com The structural similarity of some of these derivatives to known antiangiogenic drugs like Sorafenib suggests that they may also inhibit the formation of new blood vessels that supply tumors with essential nutrients. mdpi.com

| Compound | Cell Line | GI₅₀ (μM) |

| 2e | MDA-MB-231 | 13 |

| 2e | MDA-MB-468 | >50 |

| 2f | MDA-MB-231 | 22 |

| 2f | MDA-MB-468 | 5 |

| 2h | MDA-MB-231 | 13 |

| 2h | MDA-MB-468 | 6 |

Data sourced from a study on the antitumor potential of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com

Enzyme Inhibition Mechanisms (e.g., β-lactamase inhibitors from related structures)

The rise of antibiotic resistance, largely driven by bacterial enzymes called β-lactamases, is a major global health threat. mdpi.com These enzymes inactivate β-lactam antibiotics, the most widely used class of antibacterial drugs. mdpi.com β-lactamases are broadly categorized into serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B), which require zinc ions for their activity.

While this compound itself is not a primary β-lactamase inhibitor, its structure contains key functional groups that are relevant to inhibitor design. Specifically, the carboxylate moiety could serve as a zinc-binding group. This makes the thiane-2-carboxylate scaffold a potential starting point for developing inhibitors against MBLs. The mechanism would involve the carboxylate group chelating the catalytic zinc ion(s) in the MBL active site, thereby inactivating the enzyme and restoring the efficacy of co-administered β-lactam antibiotics. This strategy is a key focus in the development of new-generation β-lactamase inhibitors.

Ligand Design for Biologically Relevant Metal Complexes

The design of ligands to form metal complexes is a cornerstone of medicinal inorganic chemistry, leading to the development of therapeutic and diagnostic agents. Ligands, which can be neutral or anionic molecules, donate electrons to a metal ion to form a coordination complex. researchgate.net The carboxylate group (RCO₂⁻) is a particularly effective ligand moiety.

This compound possesses two key features for ligand design: the carboxylate group and the sulfur atom of the thiane ring. The oxygen atoms of the carboxylate can bind to a single metal center in a monodentate (κ¹) or bidentate (κ²) fashion, or they can bridge two metal centers. The sulfur atom can also potentially coordinate with certain metal ions. By modifying the thiane scaffold, researchers can fine-tune the electronic and steric properties of the ligand to create stable and biologically active metal complexes. The proper design of such ligands is crucial to ensure the resulting complex can effectively interact with biological targets like proteins or nucleic acids, leading to desired therapeutic effects such as antimicrobial or anticancer activity. researchgate.net

Utility in Agrochemical Research and Development

The structural motifs found in this compound are also valuable in the agrochemical sector. A closely related compound, methyl-3-aminothiophene-2-carboxylate, serves as a key starting material and intermediate in the synthesis of various agrochemical products. Specifically, it is utilized in the production of herbicides, including thifensulfuron-methyl (B1681301) (also known as thiafulone) and other sulfonylurea herbicides. The thiophene/thiane carboxylate core provides a robust chemical scaffold that can be readily modified to develop new active ingredients for crop protection.

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthesis of Thiane (B73995) Carboxylates

The development of efficient and highly selective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. dovepress.com The stereoselective synthesis of thiane carboxylates, including methyl thiane-2-carboxylate, is a burgeoning area of research. Future advancements are expected to focus on several key areas.

One promising direction is the development of novel chiral catalysts for asymmetric synthesis. dovepress.com While significant progress has been made in asymmetric catalysis for various transformations, the specific application to thiane ring systems with carboxylate functionalities remains an area ripe for exploration. nih.gov Researchers are likely to investigate new transition metal catalysts with chiral ligands and organocatalysts capable of inducing high levels of enantioselectivity and diastereoselectivity in reactions that form or functionalize the thiane ring. semanticscholar.orgnih.gov The goal is to create methodologies that are not only highly selective but also operate under mild conditions with high atom economy.

Another area of focus will be the refinement of chiral pool synthesis, which utilizes readily available chiral starting materials. nih.gov This approach involves the manipulation of a chiral starting material through a series of reactions to obtain the desired stereoisomer of the thiane carboxylate. Future research may involve identifying new and more efficient synthetic routes from abundant natural products to access a wider range of enantiomerically pure thiane derivatives.

Furthermore, the use of chiral auxiliaries continues to be a valuable strategy. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. Innovations in the design of new, easily attachable, and readily cleavable chiral auxiliaries will be crucial for the practical and large-scale synthesis of stereochemically defined thiane carboxylates.

Exploration of Novel Catalytic Transformations

The functionalization of heterocyclic compounds through catalytic methods is a powerful tool for generating molecular diversity. semanticscholar.org For this compound, the exploration of novel catalytic transformations that go beyond traditional methods is a key area for future research. A significant focus will be on C-H activation and functionalization, a strategy that allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. semanticscholar.orgnih.gov This approach offers a more atom-economical and efficient alternative to traditional methods that often require pre-functionalization of the substrate. The development of catalysts that can selectively activate and functionalize the C-H bonds at various positions of the thiane ring would open up new avenues for creating a diverse library of derivatives.

Another promising area is the use of photoredox catalysis. This technique utilizes visible light to initiate chemical reactions, often under mild conditions. scispace.com The application of photoredox catalysis to thiane carboxylates could enable novel transformations that are not accessible through traditional thermal methods. For instance, it could facilitate radical-mediated reactions for the introduction of various functional groups onto the thiane scaffold.

Deeper Mechanistic Insights into Complex Reactions